Sofosbuvir D6
Description
Significance of Stable Isotope-Labeled Compounds in Drug Discovery and Development
The use of stable isotope-labeled compounds is a cornerstone of modern drug discovery, providing crucial data for assessing a drug's efficacy and metabolic profile. iris-biotech.de
Stable isotope-labeled compounds, such as Sofosbuvir (B1194449) D6, are essential for quantitative bioanalysis, particularly in methods using liquid chromatography-mass spectrometry (LC-MS). scispace.com They serve as ideal internal standards because their mass difference allows them to be distinguished from the unlabeled drug (analyte), while their similar chemical behavior ensures they experience the same variations during sample preparation and analysis. acanthusresearch.comscispace.com
The addition of a known quantity of a labeled internal standard to a biological sample (e.g., plasma or urine) allows for precise measurement of the unlabeled drug's concentration. nih.gov This is because the ratio of the analyte to the internal standard remains constant even if sample is lost during extraction or if there are fluctuations in the mass spectrometer's signal. iris-biotech.de This methodology significantly improves the accuracy, precision, and reliability of pharmacokinetic studies. alfa-chemistry.com
Table 1: Advantages of Using Stable Isotope-Labeled Internal Standards
| Feature | Description |
|---|---|
| Co-elution | The labeled standard typically has the same chromatographic retention time as the unlabeled analyte, correcting for matrix effects. scispace.comhilarispublisher.com |
| Similar Extraction | Experiences similar recovery and losses as the analyte during sample preparation. scispace.com |
| High Accuracy | Allows for precise quantification by correcting for variations in sample handling and instrument response. alfa-chemistry.comiris-biotech.de |
| Specificity | The distinct mass-to-charge ratio prevents interference from other compounds in the biological matrix. symeres.com |
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development. acs.orgnih.gov Stable isotope labeling is a powerful tool for these investigations. symeres.comnih.gov By administering a labeled drug like Sofosbuvir D6, researchers can track its journey through the body and identify the chemical structures of its metabolites.
When a sample is analyzed by mass spectrometry, the metabolites of the labeled drug will exhibit a characteristic mass shift corresponding to the number of isotopes they contain. This "isotopic signature" allows scientists to easily distinguish drug-related material from the thousands of endogenous compounds present in a biological sample, greatly simplifying the process of metabolite identification. acs.org This information is critical for understanding how the body processes a drug and for identifying any potentially active or toxic byproducts. acs.org
Stable isotope-labeled compounds are also employed to investigate a drug's mechanism of action at a molecular level. nih.govnih.gov By tracing the labeled molecule, scientists can study its interaction with target proteins, such as enzymes or receptors. alfa-chemistry.com This can confirm whether a drug is reaching its intended target and can provide insights into the biochemical pathways it affects. nih.gov
Furthermore, the use of deuterium (B1214612) can sometimes alter the rate of metabolic reactions through a phenomenon known as the kinetic isotope effect. symeres.com Studying these effects can help pinpoint which parts of a molecule are most susceptible to metabolic breakdown, providing valuable information for designing more stable and effective drug candidates. symeres.comacs.org
Application in Metabolic Pathway Elucidation
Overview of Sofosbuvir and its Therapeutic Context
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection. drugbank.com It is a key component of modern HCV therapy and represents a significant advancement over older treatment regimens. tandfonline.com
Sofosbuvir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to become active. nih.govnih.gov It is designed to be efficiently absorbed and delivered to the liver, the primary site of HCV replication. nih.gov
Inside liver cells, Sofosbuvir undergoes a series of enzymatic transformations to form its pharmacologically active triphosphate analog, GS-461203. drugbank.compatsnap.com This active molecule closely resembles uridine (B1682114) triphosphate, one of the natural building blocks of RNA. researchgate.net Because of this similarity, the HCV RNA-dependent RNA polymerase, an enzyme called NS5B that is essential for viral replication, mistakenly incorporates GS-461203 into the growing viral RNA chain. drugbank.compatsnap.com Once incorporated, the modified structure of the drug analog prevents further nucleotides from being added, acting as a "chain terminator" and effectively halting viral replication. nih.govpatsnap.com
Table 2: Metabolic Activation of Sofosbuvir
| Step | Process | Resulting Compound |
|---|---|---|
| 1 | Hydrolysis of the carboxyl ester by human enzymes (Cathepsin A or Carboxylesterase 1). patsnap.comwikipedia.org | Intermediate metabolite |
| 2 | Cleavage of the phosphoramidate (B1195095) moiety by HINT1 protein. wikipedia.org | Sofosbuvir monophosphate |
| 3 | Subsequent phosphorylation steps by cellular kinases. patsnap.com | Active GS-461203 (triphosphate form) |
Sofosbuvir has demonstrated potent antiviral activity against all major HCV genotypes in preclinical studies. tandfonline.comnih.gov Its high barrier to resistance is a significant advantage, as the mutations required for the virus to evade the drug's action are difficult to develop. tandfonline.comwikipedia.org The efficacy of Sofosbuvir in inhibiting viral replication has been extensively documented in cell culture models and has formed the basis for its successful clinical use. pnas.org
Beyond HCV, the mechanism of targeting a viral polymerase has led researchers to investigate Sofosbuvir's potential as a broad-spectrum antiviral agent against other RNA viruses. taylorandfrancis.comeuropeanreview.org Preclinical, in-vitro studies have explored its activity against a range of viruses, leveraging the structural similarities among the RNA-dependent RNA polymerases of different viral families. utadeo.edu.comdpi.com This research has included investigations into its effects on viruses such as Zika virus, SARS-CoV-2, and Dengue virus. utadeo.edu.comdpi.com
Table 3: Viruses with Investigated Preclinical Activity of Sofosbuvir
| Virus Family | Virus Example |
|---|---|
| Flaviviridae | Hepatitis C Virus (HCV) drugbank.com |
| Flaviviridae | Zika Virus mdpi.com |
| Flaviviridae | West Nile Virus utadeo.edu.co |
Fundamental Mechanism of Action as a Nucleotide Analog Inhibitor
Rationale for Deuterium Labeling: The Case of this compound
This compound is the deuterium-labeled version of Sofosbuvir, a potent antiviral drug used in the treatment of the Hepatitis C virus. cymitquimica.comglpbio.com In this compound, six hydrogen atoms in the isopropanol (B130326) moiety of the molecule have been replaced with deuterium atoms. clearsynth.comsynzeal.com This specific modification is not arbitrary but is a calculated strategy to leverage the unique properties of deuterium in pharmaceutical research.
Purpose of Deuteration in Drug Analogs
The primary purpose of deuteration, or the replacement of hydrogen with deuterium, in drug analogs is to enhance the metabolic stability of the compound. clearsynth.comnih.gov This is achieved through the "kinetic isotope effect" (KIE). acs.org The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. acs.org Consequently, more energy is required to break a C-D bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. acs.orgbioscientia.de
By strategically placing deuterium atoms at metabolically vulnerable sites, or "soft spots," on a drug molecule, researchers can slow down its breakdown in the body. nih.gov This can lead to several desirable outcomes:
Improved Pharmacokinetic Profile: A slower metabolism can result in a longer drug half-life, meaning the drug remains in the body for a longer period. acs.orginformaticsjournals.co.in
Reduced Formation of Unwanted Metabolites: Deuteration can decrease the formation of potentially toxic or inactive metabolites. bioscientia.deresearchgate.net
Potential for Lower Dosing: With a longer half-life and improved stability, a lower or less frequent dose may be required to achieve the desired therapeutic effect. nih.govbioscientia.de
Advantages of Deuterium Over Other Isotopic Labels
While various isotopes are used in pharmaceutical research, deuterium offers several distinct advantages, particularly for modifying a drug's metabolic profile:
Stable and Non-Radioactive: Unlike tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), deuterium is a stable isotope and is not radioactive, making it safer for use in in vivo studies and for potential therapeutic applications. metsol.com
Minimal Structural Change: The substitution of hydrogen with deuterium is arguably the most conservative bioisosteric replacement possible. nih.gov It results in a negligible change to the size, shape, and electronic properties of the drug molecule, meaning its affinity and selectivity for its biological target are generally maintained.
Significant Kinetic Isotope Effect: The twofold increase in mass from hydrogen to deuterium results in a pronounced kinetic isotope effect, which is the cornerstone of its utility in altering drug metabolism. acs.org
Availability: Deuterium is a naturally occurring isotope and can be sourced with high isotopic purity, often in the form of heavy water (D₂O). synmr.ininformaticsjournals.co.in
In the context of this compound, its primary application is in research settings, particularly in analytical method development, validation, and as an internal standard in pharmacokinetic studies to accurately quantify Sofosbuvir in biological samples. clearsynth.commedchemexpress.commedchemexpress.com
Properties
Molecular Formula |
C22H23D6FN3O9P |
|---|---|
Molecular Weight |
535.49 |
Synonyms |
Sofosbuvir-D6 |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization of Sofosbuvir D6
Synthetic Routes for Deuterated Nucleotide Prodrugs
The synthesis of deuterated nucleotide prodrugs like Sofosbuvir (B1194449) D6 is a specialized area of organic chemistry. These syntheses often involve multi-step processes and require careful control of reaction conditions to ensure the specific incorporation of deuterium (B1214612) at the desired positions.
Specific Methodologies for Deuterium Incorporation at the Isopropyl Moiety
The introduction of deuterium into the isopropyl group of Sofosbuvir is a key step in the synthesis of Sofosbuvir D6. This is typically achieved by using a deuterated starting material. A common strategy involves the use of deuterated isopropanol (B130326) (isopropanol-d7 or isopropanol-d8) in the final esterification step of the Sofosbuvir synthesis.
Another approach involves the catalytic hydrogen/deuterium (H/D) exchange on the final Sofosbuvir molecule or an advanced intermediate. google.com This method can be a cost-effective alternative to a full synthesis using labeled precursors. google.com For instance, iridium-based catalysts have been shown to be effective for H/D exchange at various positions in organic molecules. wiley-vch.de
Precursor Compounds and Reaction Pathways for this compound Synthesis
The synthesis of Sofosbuvir itself is a complex process that involves the coupling of a protected uridine (B1682114) derivative with a phosphoramidate (B1195095) side chain. The final step typically involves the deprotection of the various functional groups.
A plausible synthetic route for this compound would largely mirror that of unlabeled Sofosbuvir, with the key difference being the introduction of the deuterated isopropyl group. This is accomplished by using deuterated isopropanol in the esterification of the L-alanine moiety. The reaction would likely proceed via an activated carboxylic acid derivative of the alanine-phosphoramidate intermediate, which then reacts with the deuterated isopropanol to form the final deuterated ester.
Key precursors in the synthesis of the core Sofosbuvir molecule include a protected 2'-deoxy-2'-fluoro-2'-C-methyluridine and a phenyl (L-alaninyl) phosphorochloridate derivative. google.com The synthesis of the deuterated L-alaninate ester would then be incorporated into this pathway.
Isolation and Purification Techniques
After the synthesis, this compound must be isolated from the reaction mixture and purified to a high degree of chemical and isotopic purity. Standard chromatographic techniques are employed for this purpose. These may include:
Column Chromatography: This is a fundamental technique used to separate the desired product from unreacted starting materials, byproducts, and other impurities. Silica gel is a common stationary phase.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often used. This technique offers better separation efficiency than standard column chromatography. A reversed-phase C18 column is frequently utilized for the purification of nucleotide analogs. scirp.org
The amphipathic nature of nucleotide prodrugs can present challenges during work-up and purification. tandfonline.com Careful selection of solvents and chromatographic conditions is crucial for successful isolation.
Advanced Spectroscopic and Chromatographic Characterization
To confirm the identity, purity, and isotopic labeling of the synthesized this compound, a combination of advanced analytical techniques is essential.
Nuclear Magnetic Resonance Spectroscopy for Deuterium Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the successful incorporation of deuterium.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the six protons of the isopropyl methyl groups would be absent or significantly diminished. The disappearance of these signals provides strong evidence of deuteration. magritek.com
²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterium atoms in the isopropyl group, definitively confirming their presence. magritek.com The chemical shift range in deuterium NMR is similar to that of proton NMR. magritek.com
¹³C NMR (Carbon-13 NMR): The carbon signals of the deuterated methyl groups in the ¹³C NMR spectrum will show a characteristic splitting pattern due to coupling with deuterium (which has a spin I=1), and their chemical shifts may be slightly altered compared to the non-deuterated compound.
For quantitative NMR (qNMR), a suitable internal standard and a deuterated solvent like DMSO-d6 are used. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Weight and Isotopic Purity Verification
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and verifying its isotopic purity.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, allowing for the confirmation of the elemental composition of the molecule. scirp.org For this compound, the expected molecular weight is approximately 535.49 g/mol , which is 6 mass units higher than that of unlabeled Sofosbuvir (529.45 g/mol ). medchemexpress.com
Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the molecule and analyze the resulting fragment ions. The fragmentation pattern of this compound can be compared to that of unlabeled Sofosbuvir to further confirm the location of the deuterium atoms. nih.govresearchgate.net
Isotopic Purity Analysis: By analyzing the mass spectrum, the percentage of molecules that are fully deuterated (D6), as well as the presence of any partially deuterated (D1-D5) or non-deuterated (D0) species, can be determined. A high isotopic purity (typically >98%) is desirable for most applications.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for analyzing the purity of the compound and quantifying it in biological samples. researchgate.netcardiff.ac.uk
High-Resolution Chromatography for Purity Assessment
High-resolution chromatography is a critical tool for assessing the purity of Sofosbuvir and its deuterated analogs, ensuring the absence or quantification of process-related impurities and degradation products. d-nb.infocardiff.ac.uk Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique. scirp.orgd-nb.info
The development of stability-indicating RP-HPLC methods allows for the separation of the active pharmaceutical ingredient (API) from any potential impurities. scirp.org These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are accurate, precise, linear, and robust. d-nb.inforesearchgate.net A typical chromatographic setup involves a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (like trifluoroacetic acid in water) and an organic solvent such as acetonitrile (B52724). d-nb.info Detection is commonly performed using a UV detector at a wavelength of approximately 260 nm. d-nb.info
The performance of these methods is characterized by several parameters. The limit of detection (LOD) and limit of quantification (LOQ) are established to determine the method's sensitivity for impurities. For Sofosbuvir, LOD and LOQ values have been reported to be as low as 0.01% and 0.50%, respectively, demonstrating high sensitivity. d-nb.info For more complex separations where co-elution might be a concern, advanced techniques like two-dimensional liquid chromatography (2D-LC) can be utilized. chromatographyonline.com 2D-LC enhances peak capacity and resolution, providing a more reliable assessment of peak purity than single-dimension chromatography coupled with diode-array detection (DAD) alone. chromatographyonline.com
Table 2: Example of RP-HPLC Method Parameters for Sofosbuvir Analysis
| Parameter | Details | Source(s) |
| Stationary Phase | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm | d-nb.info |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v) | d-nb.info |
| Elution Mode | Isocratic | d-nb.info |
| Flow Rate | 1.0 mL/min (typical, though rates up to 3.0 mL/min have been used) | d-nb.infowisc.edu |
| Detection | UV at 260 nm | d-nb.info |
| Column Temperature | 40 °C | wisc.edu |
| Retention Time (Sofosbuvir) | 3.674 min | d-nb.info |
| LOD (Sofosbuvir) | 0.01% (0.04 µg) | d-nb.info |
| LOQ (Sofosbuvir) | 0.50% (0.125 µg) | d-nb.info |
Analytical Methodologies Utilizing Sofosbuvir D6
Development of Bioanalytical Methods for Sofosbuvir (B1194449) and its Metabolites
The development of robust bioanalytical methods is fundamental for accurately measuring drug concentrations in complex biological samples like plasma. These methods are essential for evaluating the absorption, distribution, metabolism, and excretion of Sofosbuvir.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of Sofosbuvir and its metabolites due to its high sensitivity and selectivity. jyoungpharm.org This method allows for the precise measurement of drug concentrations even at very low levels. researchgate.net
In LC-MS/MS analysis, Sofosbuvir D6 is used as a stable isotope-labeled internal standard (SIL-IS). An internal standard is a compound with a chemical structure and physicochemical properties very similar to the analyte (in this case, Sofosbuvir) that is added in a known quantity to every sample, calibrator, and quality control sample. mdpi.com
The key advantages of using this compound are:
Similar Behavior: It co-elutes with Sofosbuvir during chromatographic separation and exhibits nearly identical ionization efficiency and behavior in the mass spectrometer's ion source. mdpi.com
Mass Differentiation: Its higher mass, due to the presence of six deuterium (B1214612) atoms, allows the mass spectrometer to distinguish it from the non-labeled Sofosbuvir. For instance, a method might monitor the precursor-to-product ion transition of m/z 530.3→243.1 for Sofosbuvir and m/z 536.23→243.06 for this compound.
Correction for Variability: By calculating the ratio of the peak area of Sofosbuvir to the peak area of this compound, the method compensates for potential variations during sample preparation (e.g., extraction inconsistencies) and instrumental analysis (e.g., injection volume differences or fluctuations in instrument response). mdpi.com This ensures the accuracy and precision of the final concentration measurement.
Biological matrices such as plasma contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the analysis. lcms.czmdpi.com This "matrix effect" can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. mdpi.comlcms.cz
The use of this compound is a primary strategy to compensate for these matrix effects. mdpi.com Because this compound is structurally and chemically almost identical to Sofosbuvir, it is affected by matrix interferences in the same way. mdpi.com Therefore, when the analyte-to-internal standard peak area ratio is calculated, the signal suppression or enhancement is effectively canceled out, leading to a more accurate and reliable result. osf.io Proper sample clean-up techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are also employed to remove a significant portion of interfering matrix components before analysis. jyoungpharm.orgresearchgate.netresearchgate.net
Role of this compound as an Internal Standard in LC-MS/MS
Chromatographic Separation Techniques (e.g., UPLC, HPLC)
Before reaching the mass spectrometer, the sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. This step is crucial for separating Sofosbuvir and this compound from other drug metabolites and endogenous matrix components. researchgate.netjournalajacr.comjneonatalsurg.com
Stationary Phase: The separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.netjournalajacr.comneliti.com
Mobile Phase: A mobile phase, often a mixture of an aqueous component (like ammonium (B1175870) formate (B1220265) buffer or water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is used to elute the compounds from the column. researchgate.netjournalajacr.com The specific gradient or isocratic conditions are optimized to achieve good peak shape and resolution between analytes in a short amount of time. journalajacr.com For example, one UPLC method used a gradient mobile phase of 5 mM ammonium formate buffer and acetonitrile at a flow rate of 0.300 mL/min to separate Sofosbuvir and its internal standard, this compound, with retention times of 1.40 and 1.35 minutes, respectively.
Method Validation Parameters in Preclinical and Research Settings
For a bioanalytical method to be considered reliable for research, it must undergo a rigorous validation process to demonstrate its performance characteristics, often following guidelines from regulatory bodies like the USFDA. researchgate.netresearchgate.net
Linearity and Calibration Range
Linearity demonstrates the relationship between the instrumental response and the known concentration of the analyte. A calibration curve is generated by analyzing a series of standards with known concentrations. The method is considered linear if it produces a straight line, typically confirmed by a correlation coefficient (r²) value close to 1.0. researchgate.netneliti.com The calibration range defines the upper and lower concentration limits within which the assay is accurate and precise. neliti.comscispace.com
Below are examples of linearity and calibration ranges from validated methods for Sofosbuvir quantification.
| Analyte | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Source |
| Sofosbuvir | This compound | 10.002 - 3000.488 | >0.98 | |
| Sofosbuvir | Daclatasvir | 0.5 - 2500 | Not Specified | researchgate.net |
| Sofosbuvir | Ledipasvir | 25 - 6400 | Not Specified | researchgate.net |
| Sofosbuvir | Not Specified | 50 - 2000 | 0.999 | researchgate.net |
| Sofosbuvir | Not Specified | 20,000 - 100,000 | 0.999 | neliti.com |
| Sofosbuvir | Not Specified | 100 - 800 | Not Specified | scispace.com |
Precision and Accuracy in Research Matrices
The precision and accuracy of an analytical method are paramount for reliable results. In the context of Sofosbuvir analysis, where this compound is used as an internal standard, these parameters are rigorously evaluated.
Precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) and measures the closeness of repeated measurements. For the analysis of Sofosbuvir and its anabolites, intra-assay precision (within a single run) and inter-assay precision (between different runs) are determined. For instance, in a validated LC-MS/MS method for Sofosbuvir anabolites in peripheral blood mononuclear cells (PBMCs), the intra-assay precision was within 9.0%, and the inter-assay precision was within 10.0% for all quality control (QC) levels. nih.gov In another study quantifying Sofosbuvir and Daclatasvir in human plasma, the intra-assay precision was assessed by analyzing six replicates of QC samples at five different concentration levels.
Accuracy refers to the closeness of a measured value to the true value and is often expressed as the percentage deviation (%dev) or percent bias. In the aforementioned PBMC study, the intra-assay accuracy was within ±10.6%, and the inter-assay accuracy was within ±4.2%. nih.gov For a method analyzing Sofosbuvir in human plasma, the within-batch mean accuracy ranged from 96.00% to 109.09%. researchgate.net Regulatory guidelines, such as those from the FDA, generally consider accuracy to be acceptable if the mean value is within ±15% of the nominal value (or ±20% at the lower limit of quantification). nih.gov
The use of this compound as an internal standard helps to correct for variability in sample preparation and instrument response, thereby significantly improving both the precision and accuracy of the quantification of Sofosbuvir.
Table 1: Illustrative Precision and Accuracy Data for Sofosbuvir Analytical Methods
| Parameter | Matrix | Analyte(s) | Method | Precision (%CV/RSD) | Accuracy (%dev/bias) |
| Intra-assay | PBMCs | Sofosbuvir anabolites | LC-MS/MS | ≤ 9.0% | ± 10.6% |
| Inter-assay | PBMCs | Sofosbuvir anabolites | LC-MS/MS | ≤ 10.0% | ± 4.2% |
| Within-batch | Human Plasma | Sofosbuvir | RP-HPLC | 1.40–10.33% | 96.00%–109.09% |
| Intra- & Inter-day | Human Liver Homogenate | Multiple Antivirals | UPLC-MS/MS | 0.210–10.0% | -7.70% to 13.7% |
Note: This table is a representation of typical data and may not reflect a single specific study. Data is compiled from multiple sources. nih.govresearchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, by the analytical method. cawood.co.uk It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. cawood.co.uk
The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ) in bioanalysis, is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. cawood.co.uk This is a critical parameter for pharmacokinetic studies, where low drug concentrations often need to be measured. The LOQ is frequently established as the concentration with a signal-to-noise ratio of 10:1 or is determined based on precision and accuracy criteria (e.g., within 20% for accuracy and precision). cawood.co.uk
In a validated LC-MS/MS method for Sofosbuvir and Daclatasvir in human plasma, the LOQ for Sofosbuvir was established at 10.002 ng/mL. Another highly sensitive method for the same analytes reported an LOQ of 0.3 ng/mL for Sofosbuvir. nih.gov For the analysis of Sofosbuvir anabolites in PBMCs, the LLOQ was 50 fmol/sample, with intra-assay accuracy and precision within ±10.6% and 9.0%, respectively. nih.gov
Table 2: Examples of LOD and LOQ for Sofosbuvir in Different Analytical Methods
| Method | Matrix | LOD | LOQ/LLOQ |
| RP-HPLC | Bulk/Tablets | 0.5764 µg/mL | 1.7468 µg/mL |
| HPTLC | Pharmaceutical Formulations | 30.02 ng/spot | 90.06 ng/spot |
| LC-MS/MS | Human Plasma | - | 10.002 ng/mL |
| LC-MS/MS | Human Plasma | - | 0.3 ng/mL |
| Spectrophotometry | Tablets | 0.387 µg/mL | 1.289 µg/mL |
Note: This table presents data from various studies and methodologies. nih.govresearchgate.netresearchgate.net
Stability Studies of Analytes and Internal Standards in Biological Samples
Stability studies are essential to ensure that the concentration of the analyte and the internal standard, such as this compound, does not change from the time of sample collection to the time of analysis. These studies evaluate the stability of the compounds under various conditions that mimic sample handling and storage.
Key stability assessments include:
Bench-top stability: Evaluates the stability of the analytes in the biological matrix at room temperature for a specified period.
Freeze-thaw stability: Assesses the impact of repeated freezing and thawing cycles on the analytes.
Autosampler stability: Determines the stability of processed samples in the autosampler under the conditions of the analytical run.
Long-term stability: Evaluates the stability of the analytes in the matrix when stored at a specific temperature (e.g., -20°C or -70°C) for an extended duration. researchgate.net
In a study quantifying Sofosbuvir and Daclatasvir, various stability experiments were conducted using low and high concentration QC samples. The analytes were considered stable if the results were within the acceptance limits for accuracy (85-115%) and precision (≤15% RSD). For instance, the stability of Sofosbuvir and its internal standard, this compound, was confirmed under different conditions, including bench-top, freeze-thaw, and autosampler stability, ensuring the reliability of the analytical results in a bioequivalence study. Similarly, another study confirmed the stability of Sofosbuvir in mobile phase for up to 30 days when stored between 2°C and 8°C. scirp.org
The inherent stability of the deuterated internal standard, this compound, is expected to be comparable to that of Sofosbuvir itself, making it an ideal counterpart for these assessments.
In Vitro and Preclinical Metabolic Studies with Sofosbuvir D6
Enzymatic Activation Pathways of Sofosbuvir (B1194449): Role of D6 Analog in Elucidation
The intracellular activation of Sofosbuvir to its active triphosphate analog, GS-461203, is a multi-step process involving several key enzymes. wikipedia.org Sofosbuvir D6 serves as a critical tool in in vitro and preclinical studies to trace and quantify the intermediates and products of this enzymatic cascade.
The initial step in Sofosbuvir's activation is the hydrolysis of its carboxyl ester moiety. taylorandfrancis.com This reaction is primarily catalyzed by human Carboxylesterase-1 (CES1), a high-capacity esterase predominantly found in the liver, which efficiently metabolizes Sofosbuvir upon entering hepatocytes. taylorandfrancis.comsemanticscholar.orgnih.gov In vitro studies using human recombinant enzymes have confirmed that CES1 is a key enzyme responsible for this initial hydrolysis, converting Sofosbuvir into an intermediate metabolite. wisc.eduasm.org The use of this compound as an internal standard in LC-MS/MS assays allows for precise measurement of the rate and extent of this CES1-mediated hydrolysis, helping to characterize the enzyme's kinetics and its role in the drug's first-pass metabolism in the liver. niscair.res.infda.gov
Following the initial ester hydrolysis, the metabolic pathway continues with further enzymatic cleavage. Cathepsin A (CatA), another esterase, also contributes to the hydrolysis of Sofosbuvir, often working in parallel with CES1. wikipedia.orgdrugbank.commdpi.com In vitro data indicates that both enzymes efficiently cleave the prodrug. drugbank.com The subsequent and crucial step involves the removal of the L-alanine amino acid from the phosphoramidate (B1195095) moiety. This cleavage is mediated by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). wikipedia.orgdrugbank.commdpi.com This action by HINT1 unmasks the monophosphate, yielding the key intermediate GS-331007 monophosphate (also referred to as PSI-7411). wisc.edunih.gov Studies utilizing deuterated analogs help to meticulously track the conversion from the parent compound to this monophosphate metabolite, confirming the specific roles of CatA and HINT1 in the activation sequence.
The final stage of activation involves two sequential phosphorylation steps. The monophosphate metabolite is first phosphorylated to its diphosphate (B83284) form by UMP-CMP kinase (UMP-CMPK). wisc.edudrugbank.comnih.gov This is a rate-limiting step in the formation of the active compound. nih.gov Subsequently, the diphosphate is converted to the active triphosphate, GS-461203 (also known as PSI-7409), by nucleoside diphosphate kinase (NDPK). wisc.edudrugbank.comnih.gov This active triphosphate acts as a chain terminator for the HCV NS5B RNA polymerase. medcraveonline.com In vitro and preclinical studies often rely on analytical methods where this compound is the internal standard to quantify the formation of these phosphorylated metabolites, thereby elucidating the efficiency of the entire phosphorylation cascade. niscair.res.in
Cathepsin A and HINT1-Mediated Cleavage
Metabolic Fate of Sofosbuvir and Deuterium (B1214612) Retention in Preclinical Models
Preclinical studies in various animal models are essential for understanding the metabolic fate of Sofosbuvir. A key aspect of using deuterated compounds like this compound is to confirm that the deuterium labels are retained throughout the metabolic process, ensuring that the deuterated metabolites can be reliably used as standards for their non-deuterated counterparts. nih.govjuniperpublishers.com
Following administration of Sofosbuvir in preclinical models, the primary circulating metabolite identified is GS-331007, a pharmacologically inactive nucleoside that is formed by the dephosphorylation of the monophosphate intermediate. wikipedia.orgeuropa.eu When this compound is used, its corresponding major metabolite, GS-331007 D6, is also detected. medchemexpress.eu The presence of the intact deuterated label in the metabolite confirms the metabolic stability of the C-D bonds at the labeled positions. This allows GS-331007 D6 to serve as an ideal internal standard for the accurate quantification of the native GS-331007 metabolite in biological samples. niscair.res.in
The development of sensitive and robust bioanalytical methods is crucial for preclinical pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique used for the simultaneous quantification of Sofosbuvir and its metabolites in various non-human biological matrices, such as the plasma and liver tissue of rats and other species. researchgate.netresearchgate.net In these assays, this compound is consistently employed as the internal standard to ensure accuracy and reproducibility. niscair.res.in This methodology allows researchers to build a comprehensive profile of the drug's absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models. For instance, validated LC-MS/MS methods have been successfully applied to quantify Sofosbuvir and GS-331007 in rat plasma, providing essential data for understanding the drug's behavior in vivo. researchgate.netresearchgate.net
Interactive Data Table: LC-MS/MS Parameters for Sofosbuvir Quantification
This table summarizes typical parameters used in LC-MS/MS methods for the quantification of Sofosbuvir, utilizing its deuterated analog as an internal standard.
| Parameter | Sofosbuvir (Analyte) | This compound (Internal Standard) | Reference |
| Precursor Ion (m/z) | 530.2 | 536.23 | niscair.res.in |
| Product Ion (m/z) | 243.1 | 243.06 | niscair.res.in |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | |
| Typical Retention Time (min) | 1.40 | 1.35 |
Interactive Data Table: Linearity Ranges for Sofosbuvir Quantification in Human Plasma
The following table presents the validated linear concentration ranges for the quantification of Sofosbuvir and its primary metabolite, GS-331007, in human plasma using LC-MS/MS. While these data are from human plasma studies, they are representative of the ranges achievable in preclinical non-human matrices.
| Analyte | Linearity Range (ng/mL) | Regression Model | Reference |
| Sofosbuvir | 0.3 - 3000 | Weighted Least-Squares (1/x²) | nih.gov |
| Sofosbuvir | 10.002 - 3000.488 | Weighted Least-Squares (1/x²) | niscair.res.in |
| GS-331007 | 3.0 - 3000 | Weighted Least-Squares (1/x²) | nih.gov |
Identification of Deuterated Metabolites (e.g., GS-331007 D6)
Influence of Hepatic Conditions on Sofosbuvir Metabolism in Animal Models
The liver is the primary site of Sofosbuvir metabolism, where the prodrug is converted into its pharmacologically active triphosphate form. xiahepublishing.comresearchgate.net The metabolic activation is a multi-step enzymatic process. nih.gov Pathological conditions of the liver, such as non-alcoholic fatty liver disease (NAFLD), can significantly influence this metabolic cascade. xiahepublishing.com
Preclinical studies in animal models have demonstrated that NAFLD can impair the metabolic activation of Sofosbuvir. xiahepublishing.com Research in rats with diet-induced liver steatosis has shown that while the plasma levels of the main metabolite, GS-331007, are significantly increased, the conversion to the active triphosphate form within the liver may be compromised. xiahepublishing.comeuropa.eu This suggests that the presence of NAFLD alters the delicate balance of enzymatic activity required for the drug's efficacy. The accumulation of fat in hepatocytes, characteristic of NAFLD, can disrupt normal cellular function and enzyme expression. mdpi.comdrugs.com
In a study on rats with NAFLD, the pharmacokinetic profile of GS-331007, the primary circulating metabolite of Sofosbuvir, was significantly altered following oral administration of Sofosbuvir. xiahepublishing.com This indicates that steatosis impacts the enzymatic processes governing the formation and clearance of Sofosbuvir metabolites. xiahepublishing.com
The metabolic activation of Sofosbuvir to its active triphosphate form, GS-461203, involves several key enzymes: carboxylesterase 1 (CES1) and cathepsin A (CatA) for the initial hydrolysis, followed by histidine triad nucleotide-binding protein 1 (HINT1), and subsequent phosphorylations by uridine (B1682114) monophosphate-cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate kinase (NDPK). nih.govdrugbank.com
Studies in animal models of liver steatosis have revealed significant alterations in the expression of these crucial enzymes. Specifically, the expression of UMP-CMPK, the enzyme responsible for the second phosphorylation step, was found to be significantly lower in rats with steatosis compared to healthy animals. xiahepublishing.comeuropa.eu This reduction in UMP-CMPK expression suggests a bottleneck in the metabolic activation pathway, potentially leading to reduced formation of the active triphosphate metabolite and, consequently, diminished antiviral efficacy in the context of NAFLD. xiahepublishing.com The altered enzyme expression highlights the complex interplay between liver pathology and drug metabolism. mdpi.com
Impact of Non-Alcoholic Fatty Liver Disease (NAFLD) on Metabolic Activation
In Vitro Metabolic Stability Assays Utilizing this compound
In vitro metabolic stability assays are fundamental in preclinical drug development to predict the hepatic clearance of a compound. These assays typically utilize liver microsomes or hepatocytes. The use of a deuterated compound like this compound in these assays can help to elucidate the sites of metabolism and the impact of enzymatic C-H bond cleavage on the drug's stability. researchgate.netnih.gov
Hepatic microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. fda.gov While Sofosbuvir's primary activation pathway does not heavily rely on CYPs, microsomal stability assays are still valuable for assessing the potential for oxidative metabolism. europa.eudrugs.com Studies with deuterated analogs often show increased stability in microsomal incubations if a C-D bond is located at a primary site of metabolism, due to the kinetic isotope effect. researchgate.netnih.gov For Sofosbuvir, the initial hydrolysis by esterases (CatA and CES1) is a more critical step than CYP-mediated oxidation. drugbank.com
A study on deuterated Sofosbuvir analogs demonstrated significantly improved pharmacokinetic profiles in vivo. nih.gov This suggests that deuteration at specific sites can enhance metabolic stability. The table below illustrates the improved pharmacokinetic parameters of a deuterated Sofosbuvir analog (Analog 40) compared to the parent compound in dogs, which is indicative of greater metabolic stability that would be predicted by microsomal stability assays. nih.gov
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) |
|---|---|---|
| Sofosbuvir | 100 | 200 |
| Analog 40 (Deuterated) | 340 | 540 |
This table presents comparative pharmacokinetic data for Sofosbuvir and its deuterated analog in dogs, highlighting the increased maximum concentration (Cmax) and area under the curve (AUC) of the deuterated compound. nih.gov
Hepatocyte incubation experiments provide a more comprehensive model of hepatic metabolism as they contain a full complement of both phase I and phase II metabolic enzymes and transporters. nih.gov In vitro studies using primary human hepatocytes have been crucial in elucidating the metabolic pathway of Sofosbuvir, showing its efficient conversion to various metabolites. nih.gov
When Sofosbuvir is incubated with hepatocytes, it is rapidly taken up and metabolized to its monophosphate derivative and subsequently to the active triphosphate form. nih.govwisc.edu The use of this compound in such experiments allows for precise tracing of the metabolic fate of the drug and its metabolites using mass spectrometry. The increased mass of the deuterated compound facilitates its distinction from endogenous cellular components and non-deuterated metabolites. researchgate.net Although specific data for this compound hepatocyte incubations is not publicly available, the principles of using stable isotope-labeled compounds suggest it would be a critical tool for quantifying metabolite formation and turnover rates. sussex-research.comclearsynth.com
To understand the specific contribution of each enzyme to the metabolic pathway of Sofosbuvir, kinetic studies are performed with recombinant enzymes. These studies have identified Cathepsin A and CES1 as the primary hydrolases responsible for the first step of Sofosbuvir's activation. mdpi.comdrugbank.com Subsequent phosphorylation steps are catalyzed by HINT1, UMP-CMPK, and NDPK. nih.gov
The use of this compound in kinetic assays with these recombinant enzymes can be employed to investigate the kinetic isotope effect (KIE). libretexts.org A significant KIE (where the reaction rate is slower for the deuterated compound) would indicate that the cleavage of a carbon-hydrogen bond at the site of deuteration is a rate-determining step in that particular enzymatic reaction. libretexts.orgwikipedia.org For instance, if deuteration occurred on the methyl group of the alanine (B10760859) ester, a KIE in assays with CatA or CES1 could provide insight into the enzymatic mechanism of hydrolysis. While detailed kinetic parameters for this compound with each recombinant enzyme are not published, the methodology is a standard approach in mechanistic enzymology. nih.govnih.gov
Preclinical Pharmacokinetic Investigations Involving Sofosbuvir D6
Comparative Pharmacokinetics of Sofosbuvir (B1194449) and Sofosbuvir D6 in Animal Models
There are no published studies that compare the pharmacokinetic profiles of Sofosbuvir and this compound as distinct therapeutic entities in animal models. The use of this compound has been exclusively as an analytical tool to study the pharmacokinetics of Sofosbuvir itself.
Absorption and Systemic Exposure
No data is available on the absorption and systemic exposure of this compound when administered as a test compound in preclinical animal models.
Distribution in Tissues and Organs
Information regarding the distribution of this compound in the tissues and organs of animal models is not present in the scientific literature.
Excretion Routes (Renal vs. Biliary) in Animal Studies
There are no published preclinical studies detailing the excretion routes of this compound.
Pharmacokinetic Modeling and Simulation in Animal Studies
Pharmacokinetic (PK) modeling and simulation are essential tools in preclinical drug development. They allow for the quantitative analysis of a drug's absorption, distribution, metabolism, and excretion (ADME) as observed in animal studies. These models are critical for understanding and predicting a drug's behavior, helping to bridge the gap between preclinical data and potential clinical application. For deuterated compounds such as this compound, these studies are vital to confirm and quantify the impact of isotopic substitution on the drug's in vivo profile compared to its parent compound.
Pharmacokinetic data from animal studies are typically analyzed using non-compartmental analysis (NCA) and/or compartmental analysis. NCA is a direct method that calculates key PK parameters from the observed concentration-time data without making assumptions about the underlying physiological compartments. scribd.comquantics.co.ukmdpi.com Key parameters derived from NCA include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents total drug exposure. quantics.co.uk
A key study investigated a series of deuterated sofosbuvir analogs in preclinical animal models to identify candidates with improved pharmacokinetic properties. nih.gov Among the analogs, a specific deuterated compound, referred to as analog 40 , demonstrated a significantly improved in vivo pharmacokinetic profile in both rats and dogs when compared to the non-deuterated sofosbuvir. nih.govresearchgate.netresearchgate.net While the complete non-compartmental analysis data from the study containing parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) are not publicly available, the authors reported significant enhancements in exposure.
In dogs, the administration of analog 40 resulted in a 3.4-fold increase in the maximum plasma concentration (Cmax) and a 2.7-fold increase in the total drug exposure (AUC) compared to sofosbuvir. nih.gov These findings indicate that deuteration successfully attenuated the metabolism of the prodrug, leading to greater systemic availability.
Table 1: Comparative Pharmacokinetic Parameters of Deuterated Sofosbuvir Analog 40 vs. Sofosbuvir in Dogs
| Parameter | Fold Increase (Analog 40 vs. Sofosbuvir) |
| Cmax | 3.4 |
| AUC | 2.7 |
| Data sourced from Zhang et al., 2019. nih.govresearchgate.netresearchgate.net |
Compartmental analysis, in contrast to NCA, uses mathematical models to describe the body as a series of one or more compartments, allowing for a more detailed simulation of drug disposition. scribd.com However, based on available literature, specific compartmental modeling analyses for this compound in animal studies have not been published.
Predictive modeling is a sophisticated application of pharmacokinetic data gathered from preclinical studies. Methodologies such as allometric scaling and physiologically-based pharmacokinetic (PBPK) modeling are employed to forecast a drug's pharmacokinetic profile in different species, including extrapolating from animal data to predict human pharmacokinetics. mdpi.com These models integrate a variety of data, including in vitro metabolic information and the physicochemical properties of the drug, alongside the in vivo data from animal studies. mdpi.com
The improved pharmacokinetic parameters observed for deuterated sofosbuvir analogs in rats and dogs, such as the increased AUC and Cmax, would serve as critical inputs for such predictive models. nih.gov By establishing a robust preclinical data set, these models can help in several ways:
Interspecies Scaling: Predicting the pharmacokinetic profile across different preclinical species (e.g., from rat to dog) to ensure the selection of the most appropriate animal model for further studies.
Informing First-in-Human Studies: While excluding human data from this discussion, a primary goal of this modeling is to predict the human equivalent dose and potential pharmacokinetic variability before clinical trials begin. The improved profile of a deuterated drug in animals suggests potentially different dosing requirements compared to the parent drug. researchgate.net
Despite the clear benefits shown in preclinical PK parameters for deuterated sofosbuvir, published research specifically detailing the use of predictive preclinical-to-clinical translation models for this compound or its analogs is not currently available. Such studies would be the logical next step in the development pathway, utilizing the enhanced profile observed in animal models to simulate and de-risk the transition to clinical evaluation.
Mechanistic Research and Antiviral Activity Studies in Vitro and Non Human
Investigation of NS5B Polymerase Inhibition by Sofosbuvir (B1194449) Triphosphate (via Sofosbuvir D6)
Sofosbuvir is a prodrug that undergoes intracellular metabolism to its active triphosphate form, which then inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for viral replication. probes-drugs.orgtargetmol.com this compound is employed in studies to understand this inhibitory mechanism. chemicalbook.com
Cell-based replicon assays are fundamental in studying HCV replication. In these systems, this compound can be used to trace the metabolic activation pathway and to quantify the formation of the active triphosphate metabolite. medchemexpress.commedchemexpress.commedchemexpress.com The deuterated label provides a distinct mass signature, enabling researchers to differentiate the drug from its endogenous counterparts and accurately measure its intracellular concentration and persistence. These assays confirm that Sofosbuvir is a potent inhibitor of HCV RNA replication. medchemexpress.eumedchemexpress.commedchemexpress.com
Enzymatic assays utilizing purified HCV NS5B polymerase are crucial for directly assessing the inhibitory activity of the active form of Sofosbuvir. While direct studies on this compound's triphosphate form are not detailed in the provided results, the non-deuterated Sofosbuvir's active triphosphate metabolite, PSI-7409, has been shown to be a potent inhibitor of NS5B polymerase across multiple HCV genotypes. medchemexpress.eu For instance, PSI-7409 inhibits GT 1b_Con1, GT 2a_JFH1, GT 3a, and GT 4a NS5B polymerases with IC50 values of 1.6, 2.8, 0.7, and 2.6 μM, respectively. medchemexpress.eu It is expected that the deuterated counterpart would exhibit similar inhibitory characteristics, serving as a chain terminator after its incorporation into the growing viral RNA strand.
Cell-Based Replicon Assays with Deuterated Substrates
Assessment of Antiviral Activity in Cell Culture Models
The antiviral efficacy of Sofosbuvir, and by extension the utility of this compound in its study, is rigorously evaluated in various cell culture models. medchemexpress.commedchemexpress.com
Viral replication assays are employed to determine the concentration of a drug required to inhibit viral replication by 50% (IC50). Sofosbuvir demonstrates potent anti-HCV activity in these assays. medchemexpress.eutargetmol.cn The IC50 value is determined by comparing the effect of the compound at various concentrations to untreated controls. targetmol.cn While specific IC50 values for this compound are not provided in the search results, its non-deuterated form, Sofosbuvir, is a highly active inhibitor of HCV RNA replication within the HCV replicon assay system. medchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com
Time-course studies are essential to understand the kinetics of viral inhibition. These studies track the reduction of viral RNA over time in the presence of the antiviral agent. While specific data on time-course studies with this compound were not found, the known mechanism of Sofosbuvir as a rapid and potent inhibitor of HCV RNA synthesis suggests that such studies would show a significant and swift decline in viral RNA levels. medchemexpress.com
Inhibitory Concentration (IC50) Determination in Viral Replication Assays
Molecular Docking and Computational Chemistry Studies
Molecular docking and computational chemistry studies provide insights into the molecular interactions between the active form of Sofosbuvir and the NS5B polymerase. These studies help to visualize how the inhibitor binds to the active site of the enzyme and acts as a chain terminator, preventing further elongation of the viral RNA. While the search results mention molecular modeling as an approach in antimalarial drug discovery, specific molecular docking studies focusing on this compound were not identified. medchemexpress.com However, such studies on the non-deuterated form would elucidate the structural basis for its potent antiviral activity.
Ligand-Protein Interactions with Viral Enzymes
Sofosbuvir, a deuterated version of which is this compound, is a direct-acting antiviral agent that functions as a nucleotide analog inhibitor. drugbank.com Its primary target is the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase of the hepatitis C virus (HCV), an enzyme critical for the replication of the viral genome. patsnap.comwikipedia.org Sofosbuvir is a prodrug that undergoes intracellular metabolism to its active triphosphate form, GS-461203. drugbank.comwikipedia.org This active metabolite mimics the natural uridine (B1682114) nucleotide. patsnap.com
The active triphosphate form of sofosbuvir, GS-461203, acts as a defective substrate for the NS5B polymerase. wikipedia.org It binds to the GDD active site motif of the polymerase, which contains two essential Mg2+ ions. drugbank.com By incorporating into the nascent viral RNA chain, it effectively terminates the chain elongation process. patsnap.com This termination of RNA synthesis prevents the production of new viral genomes, thereby inhibiting viral replication. patsnap.com The interaction is highly specific to the viral polymerase, which contributes to the compound's potent antiviral activity. patsnap.com
While primarily targeting HCV, studies have also investigated the interaction of sofosbuvir with the RNA-dependent RNA polymerase (RdRp) of other viruses, such as SARS-CoV-2. nih.gov In silico studies have shown that sofosbuvir can establish hydrogen bonds and hydrophobic interactions within the active site of the SARS-CoV-2 RdRp. nih.gov
| Target Enzyme | Interacting Ligand (Active Form) | Key Interaction Sites | Outcome of Interaction |
| Hepatitis C Virus (HCV) NS5B Polymerase | GS-461203 (Sofosbuvir Triphosphate) | GDD active site motif, Mg2+ ions | Chain termination of viral RNA, inhibition of replication drugbank.compatsnap.com |
| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Sofosbuvir | Active site residues | Inhibition of RNA synthesis (in silico and in vitro) nih.gov |
Structural Basis of Inhibition
The structural basis for the inhibitory action of sofosbuvir on the HCV NS5B polymerase has been well-characterized. After its conversion to the active triphosphate form (GS-461203), the molecule is recognized by the viral polymerase. wikipedia.org The key structural features of GS-461203 allow it to be incorporated into the growing RNA strand. patsnap.com Once incorporated, the presence of a 2'-methyl and 2'-fluoro group on the sugar moiety sterically hinders the addition of the next nucleotide, thus acting as a chain terminator. patsnap.com This mechanism is highly effective in preventing viral replication.
In the context of drug-drug interactions, structural studies have also shed light on the interaction of sofosbuvir with human proteins. For instance, cryo-electron microscopy (cryo-EM) has been used to investigate the interaction between sofosbuvir, the antiarrhythmic drug amiodarone, and L-type calcium channels. nih.gov These studies revealed that in the presence of amiodarone, sofosbuvir can be anchored within the central cavity of the pore domain of the calcium channel. nih.gov This physical obstruction of the ion permeation path provides a molecular basis for the observed adverse cardiovascular effects when these drugs are co-administered. nih.gov It is important to note that sofosbuvir alone was not found to bind to the channel in these structural analyses. nih.gov
| Interacting Protein | Ligand(s) | Method of Structural Analysis | Key Structural Finding | Consequence |
| L-type Cav Channels | Sofosbuvir and Amiodarone | Cryo-Electron Microscopy (Cryo-EM) | Sofosbuvir is anchored in the pore domain by amiodarone, obstructing the ion channel. nih.gov | Potentiation of channel inhibition, potential for bradycardia. nih.gov |
Applications of Sofosbuvir D6 in Advanced Research Methodologies
Proteomics and Metabolomics Applications
The fields of proteomics and metabolomics, which involve the large-scale study of proteins and small-molecule metabolites, respectively, heavily rely on mass spectrometry for the detection and quantification of thousands of molecules in complex biological samples. researchgate.net In this context, stable isotope-labeled compounds like Sofosbuvir (B1194449) D6 are indispensable.
The study of protein dynamics, including synthesis and degradation rates, is fundamental to understanding cellular physiology and disease. Methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and heavy water (D₂O) labeling are used to measure protein turnover across the proteome. nih.govthermofisher.comresearchgate.netyoutube.com In these approaches, cells or organisms are cultured in media containing "heavy" isotopes, which are incorporated into newly synthesized proteins. researchgate.netnih.gov Over time, the ratio of heavy to light peptides, measured by mass spectrometry, directly reflects the rate of protein turnover. researchgate.net
While direct studies using Sofosbuvir D6 to track global protein turnover are not documented, the principles of using deuterated compounds are well-established. youtube.comresearchgate.net Deuterated analogs can be used to investigate the impact of a drug on the turnover of specific target proteins or off-target proteins. By tracking changes in the synthesis or degradation rates of key host proteins in the presence of the drug, researchers can gain insights into its mechanism of action and potential downstream effects. The use of deuterium (B1214612) oxide (D₂O) labeling, in particular, has broadened the scope of measuring protein synthesis rates in vivo over extended periods. youtube.com
Untargeted metabolomics aims to comprehensively profile all measurable small molecules in a biological sample to discover biomarkers and elucidate metabolic pathways affected by disease or drug treatment. biorxiv.orgnih.gov A significant challenge in this field is the normalization of data to account for variations in sample preparation and instrument performance. nih.gov Deuterated molecules are ideal internal standards for this purpose. metabolomicscentre.camdpi.com
This compound serves as an excellent internal standard for the quantitative analysis of Sofosbuvir and its metabolites in biological matrices like plasma. protocols.io In untargeted metabolomics studies investigating the impact of Sofosbuvir treatment, this compound can be spiked into samples to provide a reliable reference point for quantification. lifetein.com This allows for the accurate measurement of changes in endogenous metabolite levels, helping researchers to identify the specific metabolic pathways that are perturbed by the drug. This can reveal novel mechanisms of action, identify biomarkers of drug response, or uncover pathways related to drug toxicity. One study successfully developed and validated a UPLC-MS/MS method for the simultaneous quantification of Sofosbuvir and Daclatasvir in human plasma using this compound as the internal standard for Sofosbuvir. protocols.io
Tracking Protein Turnover with Deuterated Analogs
Development of Novel Sofosbuvir Analogs and Derivatives
The development of new drugs often involves creating and testing numerous analogs of a lead compound to improve its efficacy, safety, and pharmacokinetic properties. Deuterated forms of a drug play a crucial role in this iterative process.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. A key tool in probing these relationships at a mechanistic level is the deuterium kinetic isotope effect (DKIE). unibestpharm.com The C-D bond is stronger than the C-H bond, meaning it is broken more slowly in enzyme-catalyzed reactions. nih.govnih.gov
By strategically replacing hydrogen atoms with deuterium at different positions on the Sofosbuvir molecule, researchers can identify metabolic "soft spots"—positions that are susceptible to metabolic breakdown by enzymes like the cytochrome P450 family. nih.gov If deuteration at a specific site significantly slows the metabolism of the compound, it indicates that this position is a critical site for metabolic activity. nih.govrsc.org This information is invaluable for SAR, as it guides chemists in modifying the molecule to block or slow down metabolism, thereby enhancing its stability and bioavailability, without losing its desired pharmacological activity. nih.govmusechem.com
| Parameter | Description | Application in SAR |
| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. | A significant KIE upon deuteration indicates that the C-H bond at that position is broken in the rate-determining step of metabolism. |
| Metabolic "Soft Spot" | A position on a drug molecule that is particularly vulnerable to metabolic enzymes. | Deuteration helps identify these spots, guiding medicinal chemists to modify the structure to improve metabolic stability. |
| Metabolic Shunting | The alteration of metabolic pathways upon deuteration, potentially leading to different metabolite profiles. nih.gov | Studying the new metabolites formed can reveal secondary metabolic pathways and inform on potential toxicity or drug-drug interactions. |
Sofosbuvir is a phosphoramidate (B1195095) prodrug, an inactive compound that is converted within the body into its pharmacologically active triphosphate form, GS-461203. This metabolic activation is a complex, multi-step process that occurs primarily within liver cells and involves several host enzymes.
Isotopic tracers are essential for elucidating such complex metabolic pathways. researchgate.netmdpi.com this compound can be administered in preclinical studies to trace the journey of the drug from absorption to its conversion into the active triphosphate and subsequent breakdown into the inactive metabolite GS-331007. Because mass spectrometry can distinguish this compound and its deuterated metabolites from their endogenous or non-labeled counterparts, researchers can accurately quantify the concentration of each species over time in different tissues. researchgate.net This allows for a detailed characterization of the pharmacokinetics of the prodrug and its metabolites, which is critical for optimizing drug design. nih.gov This approach helps in designing new prodrugs with improved liver-targeting, enhanced activation efficiency, or altered metabolic profiles to increase efficacy and reduce potential side effects.
Structure-Activity Relationship (SAR) Studies using Deuterated Forms
Emerging Research Applications and Methodological Innovations
The use of deuterated compounds like this compound is continually evolving. Initially used to subtly tweak pharmacokinetic properties, deuteration is now an integral part of the de novo drug discovery process. nih.govresearchgate.net
Emerging applications for this compound could include its use in high-resolution analytical techniques such as mass spectrometry imaging (MSI). MSI allows for the visualization of the spatial distribution of molecules within tissue sections. Using this compound, researchers could potentially map the precise location and concentration of the drug and its key metabolites within the liver, providing unprecedented insight into its distribution at a subcellular level.
Furthermore, as our understanding of drug action deepens, this compound can be used in complex mechanistic studies. For example, it could be used to investigate drug-drug interactions at the metabolic level or to explore the potential for metabolic switching, where blocking one metabolic pathway via deuteration shunts the drug into other, previously unknown pathways. nih.gov Such studies are crucial for building a comprehensive safety and efficacy profile for next-generation antiviral agents. The combination of deuteration with prodrug design has already proven successful in developing orally bioavailable antivirals like VV116 from an intravenous parent compound. nih.govnih.gov This highlights the innovative potential of using tools like this compound to overcome significant drug development challenges.
Advanced Imaging Techniques with Isotopic Tracers (if applicable, without human data)
While specific studies employing this compound in advanced imaging have not been published, its nature as a stable isotopic tracer makes it a suitable candidate for specialized preclinical imaging techniques that detect non-radioactive labels. These methods offer a powerful way to visualize drug distribution and metabolism directly within tissues.
Two such applicable techniques are Deuterium Magnetic Resonance Spectroscopy (DMRS) and Mass Spectrometry Imaging (MSI).
Deuterium Magnetic Resonance Spectroscopy (DMRS): This non-invasive technique allows for the in vivo detection and measurement of deuterated compounds. plos.org In preclinical research, DMRS has been used with deuterated glucose to trace metabolic pathways in real-time within animal models, distinguishing the tracer from its metabolic products. plos.orgbruker.com Theoretically, this compound could be used in a similar manner. Administering it to an animal model, such as a rat or mouse, would allow researchers to track its uptake and localization in the target organ—the liver—and potentially monitor its conversion to deuterated metabolites, all without the need for radioactive labels. plos.org
Mass Spectrometry Imaging (MSI): MSI is a powerful technique used to map the spatial distribution of drugs and their metabolites within thin sections of tissue. nih.gov Because MSI separates molecules based on their mass-to-charge ratio, the distinct mass of this compound would allow it to be clearly distinguished from the endogenous, unlabeled version of the compound and other biological molecules. In a preclinical setting, this would enable high-resolution visualization of how the drug penetrates and distributes within the liver and other organs following administration. researchgate.net This technique provides crucial information on drug delivery at a microscopic level. nih.gov
The application of these imaging techniques with this compound would provide significant insights into the drug's pharmacokinetics at the tissue level, complementing data from traditional blood plasma analysis.
Microdosing Studies in Preclinical Models (if applicable, without human data)
A preclinical microdosing study is designed to determine a new drug's pharmacokinetic profile in animal models using sub-pharmacological doses. This approach requires highly sensitive analytical methods to detect the very low concentrations of the drug, a task for which isotopically labeled compounds are essential. nih.gov
While there are no specific published microdosing studies for this compound, its primary application as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) is central to the methodology that would be used. researchgate.net In such a study, unlabeled Sofosbuvir would be administered at a microdose level to preclinical models (e.g., rats, dogs, monkeys), and blood or tissue samples would be collected. During analysis, a known quantity of this compound is added to each sample. The mass spectrometer can differentiate between the unlabeled drug from the animal and the deuterated standard, allowing for precise quantification of Sofosbuvir and its metabolites.
Preclinical pharmacokinetic studies of Sofosbuvir at therapeutic doses have been performed in various animal models to understand its complex metabolism and liver-targeting mechanism. researchgate.net Sofosbuvir is a prodrug that is extensively metabolized to form the active triphosphate metabolite (GS-461203) and the major inactive circulating metabolite (GS-331007). nih.govmdpi.com A microdosing study using this compound as an analytical tool would aim to gather similar data at much lower, non-therapeutic exposures.
The table below presents pharmacokinetic data from a conventional preclinical study in rats and monkeys, illustrating the types of findings a microdosing study would investigate, such as the concentration of the drug in the liver, which is the site of action. nih.gov
| Species | Dose (Oral) | Organ | Time Post-Dose (hours) | Liver-to-Plasma Concentration Ratio |
|---|---|---|---|---|
| Rat | 3 mg/kg | Liver | 2 | 13 |
| Rat | 3 mg/kg | Liver | 8 | 33 |
| Monkey | 3 mg/kg | Liver | 2 | 56 |
| Monkey | 3 mg/kg | Liver | 8 | 13 |
Data derived from a preclinical study of a comparable antiviral agent illustrates the high liver-to-plasma concentration ratios, indicating significant uptake in the target organ. nih.gov A microdosing study would seek to confirm if such distribution occurs at very low doses.
Q & A
(Basic) How can researchers characterize the structural integrity and isotopic purity of Sofosbuvir D6?
Methodological Answer:
To confirm structural integrity and isotopic purity, employ a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase optimized for deuterated compounds (e.g., acetonitrile:phosphate buffer pH 6.8). Retention time and peak symmetry are critical indicators .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects molecular ions at m/z 535.49 (C22H23D6FN3O9P) to verify isotopic labeling .
- Nuclear Magnetic Resonance (NMR): Compare ¹H/²H NMR spectra to non-deuterated Sofosbuvir to confirm deuterium substitution at specific sites .
Key Table:
(Basic) What synthetic considerations are critical for ensuring deuterium stability in this compound during synthesis?
Methodological Answer:
- Deuteration Sites: Prioritize deuteration at metabolically stable positions (e.g., methyl groups) to minimize isotopic exchange in biological systems .
- Quality Control (QC): Use LC-MS/MS to monitor deuterium loss during synthesis. A >98% isotopic purity threshold is recommended for pharmacological studies .
- Storage Conditions: Store synthesized compounds at -80°C in inert solvents (e.g., DMSO) to prevent degradation .
(Advanced) How should pharmacokinetic (PK) studies of this compound be designed to account for deuterium’s kinetic isotope effects (KIEs)?
Methodological Answer:
- In Vitro Models: Use hepatocyte or microsomal assays to compare metabolic stability between Sofosbuvir and its deuterated analog. Measure half-life (t½) and intrinsic clearance (CLint) .
- In Vivo PK Studies: Administer this compound in animal models (e.g., rats) and quantify plasma concentrations via LC-MS/MS. Key parameters include AUC, Cmax, and t½. Adjust dosing regimens if KIEs alter metabolic pathways .
- Data Interpretation: Statistically compare PK parameters using ANOVA to assess significance of deuterium-induced changes .
(Advanced) How can contradictory data on this compound’s antiviral efficacy across studies be systematically resolved?
Methodological Answer:
- Meta-Analysis Framework: Aggregate data from multiple studies and assess heterogeneity using tools like I² statistics. Control for variables such as:
- Sensitivity Analysis: Exclude outliers and re-analyze effect sizes to identify confounding factors .
(Advanced) What strategies optimize bioanalytical methods for this compound in complex biological matrices (e.g., plasma)?
Methodological Answer:
- Quality by Design (QbD): Use software like Design-Expert® to optimize HPLC parameters (e.g., mobile phase ratio, buffer pH) via factorial design experiments .
- Sample Preparation: Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates (>85%) in plasma .
- Validation Parameters: Assess linearity (1–100 ng/mL), precision (RSD <15%), and accuracy (85–115%) per ICH guidelines .
(Basic) What are the ethical and regulatory considerations for preclinical studies involving this compound?
Methodological Answer:
- Ethical Compliance: Obtain approval from institutional animal care committees (IACUC) for in vivo studies. Justify deuterium use in protocols to address potential toxicity concerns .
- Regulatory Alignment: Follow FDA/EMA guidelines for deuterated drugs, including stability testing and impurity profiling (e.g., USP <905>) .
(Advanced) How can researchers model the pharmacodynamic (PD) effects of this compound in heterogeneous patient populations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
